molecular formula C17H18N4O3S B12137296 Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate

Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12137296
M. Wt: 358.4 g/mol
InChI Key: VHUXMVKHYRGJIU-UHFFFAOYSA-N
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Description

Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate is a complex organic compound that features a triazole ring, a furan ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate typically involves multi-step organic reactions. One common method involves the reaction of 2-furylmethylamine with 2-pyridyl isothiocyanate to form an intermediate, which is then cyclized to form the triazole ring. The final step involves esterification with methylethyl acetate under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The furan and pyridine rings can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
  • 2-(2-Furylmethyl)-5-methylfuran

Uniqueness

Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring provides stability and reactivity, while the furan and pyridine rings enhance its versatility in various applications .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

propan-2-yl 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C17H18N4O3S/c1-12(2)24-15(22)11-25-17-20-19-16(14-7-3-4-8-18-14)21(17)10-13-6-5-9-23-13/h3-9,12H,10-11H2,1-2H3

InChI Key

VHUXMVKHYRGJIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CC=N3

Origin of Product

United States

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